Acetyldigitoxin
Overview
Description
Acetyldigitoxin is a cardiac glycoside derived from the leaves of Digitalis species. It is an acetyl derivative of digitoxin and is primarily used to treat cardiac failure, particularly that associated with tachycardia . The compound is known for its ability to increase the force of contraction of the heart muscle, making it a valuable drug in the management of certain heart conditions .
Mechanism of Action
Target of Action
The primary target of Acetyldigitoxin is the Na+/K+ ATPase pump located in the membranes of heart cells (myocytes) . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction and nerve impulse transmission.
Mode of Action
This compound binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump . This binding inhibits the function of the pump, leading to an increase in the level of sodium ions in the myocytes . The increased sodium levels then slow down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump . As a result, there is a rise in the level of calcium ions within the cells .
Biochemical Pathways
The rise in intracellular calcium ions leads to increased amounts of Ca2+ being stored in the sarcoplasmic reticulum . These ions are then released by each action potential, which remains unchanged by this compound . This mechanism is different from that of catecholamines . The increased intracellular calcium may promote the activation of contractile proteins, leading to increased force of contraction .
Pharmacokinetics
It is known that the main pharmacological effects of this compound are on the heart
Result of Action
The result of this compound’s action is twofold:
Biochemical Analysis
Biochemical Properties
Acetyldigitoxin interacts with the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes) . This interaction leads to an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions .
Cellular Effects
The main pharmacological effects of this compound are on the heart . It decreases the conduction of electrical impulses through the AV node, making it a commonly used drug in controlling the heart rate during atrial fibrillation or atrial flutter . It also increases the force of contraction via inhibition of the Na+/K+ ATPase pump .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells . This binding causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions . The increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential .
Temporal Effects in Laboratory Settings
Reports of the use of this compound have stated that it is an effective, rapidly acting, well-absorbed, fairly rapidly excreted, well-tolerated digitalis preparation .
Dosage Effects in Animal Models
The toxic effects of this compound include ventricular tachycardia or ventricular fibrillation, or progressive bradyarrhythmias, or heart block . The LD50 is 7.8 mg/kg when orally administered in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the Na+/K+ ATPase pump in the membranes of heart cells . It inhibits this pump, leading to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump .
Transport and Distribution
Given its mechanism of action, it can be inferred that it is transported to the membranes of heart cells where it interacts with the Na+/K+ ATPase pump .
Subcellular Localization
Based on its mechanism of action, it can be inferred that it localizes at the membranes of heart cells where it interacts with the Na+/K+ ATPase pump .
Preparation Methods
Acetyldigitoxin can be synthesized through the enzymatic cleavage of a glucose molecule from lanatoside A, a glycoside derived from Digitalis lanata . The preparation of α-acetyldigitoxin from by-products of celanide production involves specific synthetic methods and drug production technology . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Acetyldigitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Acetyldigitoxin has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cardiac glycosides. In biology and medicine, this compound is used to investigate its effects on heart cells and its potential therapeutic uses in treating heart conditions . The compound is also used in industrial applications, particularly in the pharmaceutical industry, where it is utilized in the production of cardiac drugs .
Comparison with Similar Compounds
Acetyldigitoxin is similar to other cardiac glycosides such as digitoxin and digoxin. it has unique properties that make it distinct. For example, this compound has a different mechanism of action compared to catecholamines and other cardiac glycosides . Similar compounds include digitoxin, which is also used to treat heart failure and certain kinds of heart arrhythmia . Unlike digoxin, which is eliminated from the body via the kidneys, digitoxin is eliminated via the liver, making it useful in patients with poor or erratic kidney function .
Properties
IUPAC Name |
[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMZBILYSWLILX-UMDUKNJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetyldigitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-02 g/L | |
Record name | Acetyldigitoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetyldigitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acetyldigitoxin binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes). This causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions. The proposed mechanism is the following: inhibition of the Na+/K+ pump leads to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump. Increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential, which is unchanged by acetyldigitoxin. This is a different mechanism from that of catecholamines. Acetyldigitoxin also increases vagal activity via its central action on the central nervous system, thus decreasing the conduction of electrical impulses through the AV node. This is important for its clinical use in different arrhythmias. | |
Record name | Acetyldigitoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1111-39-3, 25395-32-8 | |
Record name | (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyldigitoxin [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyldigitoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetyldigitoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLDIGITOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyldigitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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